5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethoxy group and a nitro group attached to a phenyl ring, which is further connected to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-ethoxy-3-nitrobenzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction of the nitro group: results in the formation of 5-(4-ethoxy-3-aminophenyl)-1,3,4-oxadiazol-2-amine.
Substitution reactions: can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes, potentially inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetamide
- 4-(4-ethoxy-3-nitrophenyl)-5-nitro-1H-imidazole
Comparison
Compared to similar compounds, 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H10N4O4 |
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Molecular Weight |
250.21 g/mol |
IUPAC Name |
5-(4-ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H10N4O4/c1-2-17-8-4-3-6(5-7(8)14(15)16)9-12-13-10(11)18-9/h3-5H,2H2,1H3,(H2,11,13) |
InChI Key |
WAKIMCHMRHDOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C(O2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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